4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the piperidine and sulfonyl groups. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: This step may involve the reaction of the pyrimidine intermediate with a piperidine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
- 4-((1-((4-Methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
- 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine
Uniqueness
The uniqueness of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine lies in the specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluoro and sulfonyl groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-12-10-14(18)5-6-16(12)25(22,23)21-9-3-4-15(11-21)24-17-7-8-19-13(2)20-17/h5-8,10,15H,3-4,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZWVCKFSUVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.